![molecular formula C18H13F2N3O4 B4327363 ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B4327363.png)
ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate
Overview
Description
Ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate, also known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
Ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is a competitive antagonist of the ionotropic glutamate receptors, which are involved in synaptic transmission in the central nervous system. It binds to the glutamate receptor and prevents the binding of glutamate, thereby blocking the transmission of signals between neurons.
Biochemical and Physiological Effects:
ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the release of glutamate, reduce the activity of glutamate receptors, and decrease the excitability of neurons. It has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is its potency and selectivity for the ionotropic glutamate receptors. This makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one of the limitations of ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is its potential toxicity, which can limit its use in vivo.
Future Directions
There are many potential future directions for research on ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate. One area of interest is the development of more potent and selective glutamate receptor antagonists, which could be used to study the role of glutamate receptors in more detail. Another area of interest is the development of new therapeutic strategies for neurological disorders based on the modulation of glutamate receptor activity. Finally, there is a need for further research on the potential toxicity of ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate and other glutamate receptor antagonists, in order to ensure their safety for use in vivo.
Scientific Research Applications
Ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of action of various drugs and to identify potential therapeutic targets for neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
properties
IUPAC Name |
ethyl 6,7-difluoro-4-(3-nitroanilino)quinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O4/c1-2-27-18(24)13-9-21-16-8-15(20)14(19)7-12(16)17(13)22-10-4-3-5-11(6-10)23(25)26/h3-9H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEJVXZDWXCPND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7-difluoro-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.